Coriphosphine O

Fluorescence microscopy Photostability Cytological staining

Manual reticulocyte counting and Acridine Orange RNA quenching introduce variability in quantitative cytometry. Coriphosphine O resolves these with non-precipitating RNA binding that preserves fluorescence-to-RNA linearity, enabling automated, interference-reduced counting. • Eliminates 500-1,000 cell manual counts; validated in reticONE System for EPICS XL platforms. • Detects 25-50 ng DNA/RNA per gel band at ~13.9 µM-an ~8.6-fold lower working concentration than Acridine Orange (120 µM). • Tolerates prolonged illumination without red fluorescence degradation, supporting z-stack and time-lapse imaging.

Molecular Formula C16H18ClN3
Molecular Weight 287.79 g/mol
CAS No. 5409-37-0
Cat. No. B1215513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoriphosphine O
CAS5409-37-0
Synonymscoriphosphine
coriphosphine monohydrochloride
Molecular FormulaC16H18ClN3
Molecular Weight287.79 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2)[NH+](C)C.[Cl-]
InChIInChI=1S/C16H17N3.ClH/c1-10-6-12-7-11-4-5-13(19(2)3)8-15(11)18-16(12)9-14(10)17;/h4-9H,17H2,1-3H3;1H
InChIKeyJRMDFAKCPRMZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coriphosphine O: Acridine Fluorescent Dye Overview


Coriphosphine O (Basic Yellow 7, CI 46020, CAS 5409-37-0) is a synthetic acridine fluorescent dye with a molecular formula of C₁₆H₁₈ClN₃ and a molecular weight of 287.79 g/mol [1]. It exhibits maximum absorbance at 494.0–498.0 nm in 50% methanol [2]. As a metachromatic fluorochrome, it binds specifically to both double-stranded DNA and RNA, emitting green and red fluorescence respectively upon excitation, and functions as a cell membrane-permeant probe compatible with 488 nm argon-ion laser excitation .

Metachromatic probe for simultaneous DNA (green) and RNA (red) fluorescence staining
Compatible with standard 488 nm argon-ion laser excitation lines
Cell-permeant for live-cell nucleic acid analysis without fixation
Non-precipitating RNA binding supports quantitative cytometry workflows

Coriphosphine O: Limitations of Common Substitutes


In-class acridine dyes such as Acridine Orange and Pyronin Y share nucleic acid–binding properties with Coriphosphine O but exhibit distinct performance limitations in specific applications. Acridine Orange precipitates intracellular RNA, causing fluorescence quenching that precludes quantitative RNA estimation, and its strong affinity for plastic flow cytometer tubing introduces problematic background carryover [1]. Pyronin Y requires cumbersome formalin fixation and exhibits very low quantum efficiency, yielding weak fluorescence signals unsuitable for sensitive detection [2]. Coriphosphine O provides differentiated behavior in both staining pattern reproducibility and sample preparation workflow—differences quantified in the evidence below.

Acridine Orange substitutes
May precipitate intracellular RNA, limiting quantitative RNA estimation; tubing adsorption may cause background carryover in flow cytometry.
Pyronin Y substitutes
Require formalin fixation; very low quantum efficiency may yield weak fluorescence signals unsuitable for sensitive detection.

Coriphosphine O: Performance Evidence


Superior Photostability vs. Acridine Orange

In direct comparative evaluation of cytological staining preparations, Coriphosphine O enabled substantially prolonged specimen illumination without inducing the red fluorescence degradation observed with Acridine Orange. Contrast and brilliance of color were equivalent between the two dyes, but photostability—a critical parameter for extended imaging or sequential field acquisition—was markedly superior for Coriphosphine O [1].

Photostability Comparison
Head-to-head
Reported much longer illumination tolerance without red fluorescence change vs. Acridine Orange
Supports extended imaging without bleaching artifacts
Cytological specimens; qualitative comparison
Fluorescence microscopy Photostability Cytological staining

Reduced Platelet Interference in Reticulocyte Counting

In blood sample analysis for reticulocyte enumeration, Coriphosphine O demonstrated the distinct advantage of producing fewer interference signals from platelets, nucleated red blood cells, and Howell-Jolly Bodies compared to conventional staining methods [1]. Acridine Orange, by contrast, exhibits strong affinity for plastic flow cytometer tubing, causing elevated background and carryover contamination [2], while New Methylene Blue (the reference manual method) requires counting 500–1,000 cells microscopically and produces precipitated RNA that is difficult to differentiate from precipitated stain [3].

Platelet Interference
Head-to-head
Less interference from platelets, nucleated RBCs, and Howell-Jolly Bodies vs. Acridine Orange and NMB reference method
Improves gating accuracy in reticulocyte enumeration
Whole blood staining; flow cytometry context
Flow cytometry Hematology Reticulocyte counting

Non-Precipitating RNA Binding for Quantification

Unlike Acridine Orange, which precipitates intracellular RNA—a property that prevents quantitative estimates of RNA content due to potential fluorescence quenching—Coriphosphine O binds RNA without precipitation. This non-precipitating binding maintains a diffuse fluorescent distribution, enabling age profiling of reticulocytes based on RNA content being proportional to fluorescence intensity [1].

RNA Binding Mode
Head-to-head
Non-precipitating binding; diffuse fluorescence distribution vs. Acridine Orange precipitation and quenching
Enables quantitative RNA estimation and maturation staging
Reticulocyte RNA staining; fluorescence proportional to content
Quantitative cytometry RNA analysis Fluorochrome binding

Differential Staining of BUdR-Substituted Chromosomes

In a systematic screening of acridine dyes for inducing differential staining of BUdR-substituted Vicia faba chromosomes, Coriphosphine O and aurophosphine yielded good differential staining results, whereas acriflavine and acridine yellow produced poor differential staining [1]. This differential performance was observed under photolysis conditions using a photosensitive dye–visible light system to induce single-strand breaks.

BUdR Chromosome Staining
Head-to-head
Good differential staining results vs. acriflavine and acridine yellow (poor performance)
Validated for sister chromatid exchange analysis
BUdR-substituted Vicia faba; photolysis conditions
Cytogenetics Chromosome banding BrdU incorporation

Sensitive DNA Detection in Polyacrylamide Gels

In comparative staining of bacterial digests after electrophoresis in native and denaturing (SDS) polyacrylamide gels, the acridine dyes Acridine Orange (AO), Coriphosphine O (CPO), and Ethidium Bromide (EtBr) were evaluated for DNA detection sensitivity. The highest tested concentrations of AO (120 µM) and CPO (13.9 µM) demonstrated detection sensitivity in the range of 25–50 ng DNA per band, with both dyes showing preferential staining of DNA and RNA over other subcellular components [1].

Gel Detection Sensitivity
Head-to-head
13.9 µM yields 25–50 ng/band sensitivity (Acridine Orange 120 µM for same range)
Comparable sensitivity at ~8.6-fold lower concentration
Native and SDS polyacrylamide gels; bacterial digests
Gel electrophoresis DNA detection Sensitivity

Spectrophotometric Quality Specifications

Coriphosphine O is supplied with defined spectrophotometric acceptance criteria: Lambda max of 494.0–498.0 nm and minimum absorbance (E1%1cm) of 450 when measured in 50% methanol at the lambda max after drying, with loss on drying maximum 20.0% [1]. These quantitative batch-release specifications provide objective criteria for lot-to-lot consistency verification, which is not uniformly available across all acridine dye alternatives.

Spectrophotometric Specs
Specification review
Lambda max 494.0–498.0 nm; Absorbance (E1%1cm) ≥450; Loss on drying ≤20.0%
Supports lot-to-lot consistency verification
Supplier-defined acceptance criteria; data to verify
Quality control Spectrophotometry Procurement specification

Coriphosphine O: Key Application Scenarios


Automated Reticulocyte Enumeration

Coriphosphine O enables automated reticulocyte counting with reduced platelet and nucleated RBC interference, eliminating the manual counting of 500–1,000 cells required by the New Methylene Blue reference method [6]. Its non-precipitating RNA binding permits fluorescence intensity to correlate with RNA content, enabling quantitative cell maturation staging [2]. For laboratories using EPICS XL flow cytometers, the reticONE System provides a validated Coriphosphine O–based kit with automated analysis software [3].

Nucleic Acid Gel Detection at Lower Dye Concentration

For laboratories performing native or SDS polyacrylamide gel electrophoresis, Coriphosphine O offers DNA/RNA detection at 25–50 ng per band sensitivity using approximately 13.9 µM dye concentration [6]. This represents an ~8.6-fold lower working concentration compared to Acridine Orange (120 µM) for equivalent detection sensitivity, translating to reduced reagent cost per gel and potentially lower background fluorescence.

Extended-Duration Fluorescence Microscopy

When cytological specimens require prolonged illumination for multi-field imaging, z-stack acquisition, or time-lapse observation, Coriphosphine O provides equivalent contrast and color brilliance to Acridine Orange while tolerating significantly longer illumination without red fluorescence degradation [6]. This photostability advantage reduces dye bleaching artifacts and enables more reproducible quantitative image analysis.

BUdR Chromosome Staining for Cytogenetics

For sister chromatid exchange analysis and cell cycle studies using BUdR incorporation, Coriphosphine O has been validated to yield good differential staining results under photolysis conditions [6]. This contrasts with other acridine dyes such as acriflavine and acridine yellow, which produce poor differential staining in the same assay system, reducing the risk of failed experiments in cytogenetics workflows.

Application
Selection Property
Validation Focus
Reticulocyte Enumeration
Non-precipitating RNA binding; reduced platelet interference
Gating accuracy and RNA-proportional fluorescence correlation
Nucleic Acid Gel Detection
Detection sensitivity at lower working concentration
Comparable band sensitivity to higher-concentration alternatives
Extended Fluorescence Microscopy
Photostability under prolonged illumination
Red fluorescence stability and imaging reproducibility
BUdR Chromosome Staining
Differential staining performance in cytogenetics
Validated good differential staining classification

Technical Documentation Hub

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